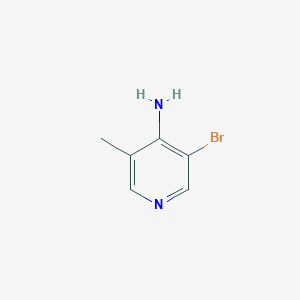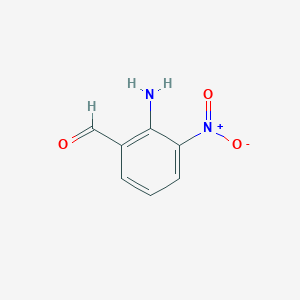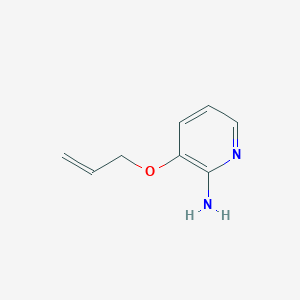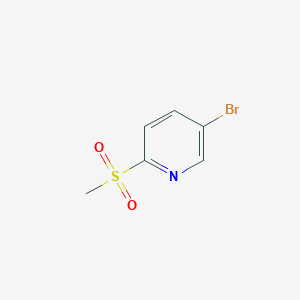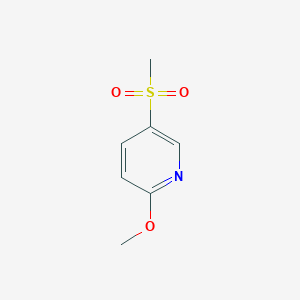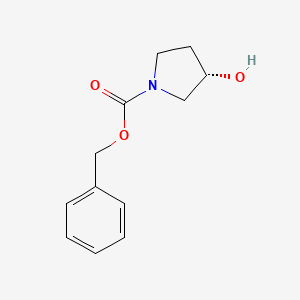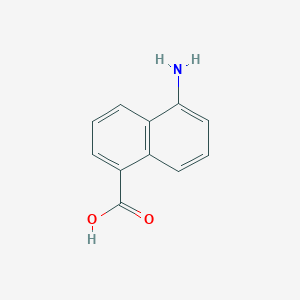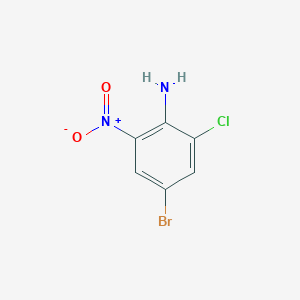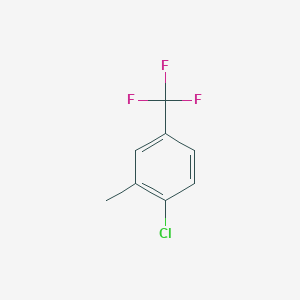
1-Chloro-2-methyl-4-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-methyl-4-(trifluoromethyl)benzene is a chemical compound that is part of a broader class of trifluoromethyl-substituted benzenes. These compounds are of interest due to their unique chemical and physical properties, which make them valuable in various chemical syntheses and industrial applications.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted benzenes, such as 1-Chloro-2-methyl-4-(trifluoromethyl)benzene, can involve electrochemical fluorination processes. For instance, chlorobenzenes with a trifluoromethyl group can yield chlorine-containing perfluorocyclohexane derivatives carrying the trifluoromethyl group in good yields . Additionally, the synthesis of polystannylated benzene derivatives from tribromo- or tetrabromobenzene, followed by conversion with mercuric chloride to chloromercurio benzenes, represents another method that could potentially be adapted for the synthesis of chloro-trifluoromethyl benzene derivatives .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted benzenes can be quite complex, with potential for polymorphism as seen in related compounds like 1,3,5-tris(4-chlorobenzoyl)benzene, which can form discrete network architectures mediated by weak hydrogen bonding and halogen interactions . The crystal structure of related compounds, such as 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole, has been determined by X-ray crystallography, indicating the potential for detailed structural analysis of 1-Chloro-2-methyl-4-(trifluoromethyl)benzene .
Chemical Reactions Analysis
Trifluoromethyl-substituted benzenes can undergo various chemical reactions, including selective lithiation and subsequent electrophilic substitution, as demonstrated by 1,2,4-Tris(trifluoromethyl)benzene . This suggests that 1-Chloro-2-methyl-4-(trifluoromethyl)benzene could also be amenable to similar reactions, potentially yielding a range of substituted derivatives. Furthermore, 1-Aryl-1-chloro-2,2,2-trifluoroethylisocyanates, which share structural similarities, can react to form derivatives of 2-aryl-2-trifluoromethyl-2,3-dihydro-4H-benzo[e][1,3]oxazin-4-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-substituted benzenes are influenced by the presence of the trifluoromethyl group. For example, the electrochemical fluorination process can significantly alter the properties of the benzene ring . The crystal structures and packing can also affect the thermochemical properties, as seen in the polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene . Additionally, the presence of substituents like chloro and nitro groups can lead to different packing arrangements and intermolecular interactions, as observed in isomers of 3-nitrobenzotrifluoride . The orientation of benzene rings and the presence of intramolecular hydrogen bonds can further influence the properties of these compounds .
科学的研究の応用
Catalyst in Trifluoromethylation
1-Chloro-2-methyl-4-(trifluoromethyl)benzene has been used in the trifluoromethylation of various aromatic and heteroaromatic compounds. This process is catalyzed by methyltrioxorhenium and typically carried out in chloroform solvent at 70 °C. The reaction involves radical species and shows potential in organic synthesis and materials science (Mejía & Togni, 2012).
Protoporphyrinogen IX Oxidase Inhibitors
Compounds derived from 1-chloro-2-methyl-4-(trifluoromethyl)benzene, such as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, have been studied for their potential as protoporphyrinogen IX oxidase inhibitors. These structures are significant in the development of herbicides and pharmaceuticals (Li et al., 2005).
Synthesis of Novel Fluorine-containing Polyetherimide
1-Chloro-2-methyl-4-(trifluoromethyl)benzene has been utilized in the synthesis of novel fluorine-containing polyetherimides. These polymers, characterized by advanced spectroscopy techniques, have applications in materials science, especially in the development of high-performance polymers (Yu Xin-hai, 2010).
Environmental and Occupational Health
The compound has also been evaluated in environmental and occupational health studies. For instance, it has been assessed for its vapor sampling efficiency in workplace environments, which is crucial for maintaining safety standards in industries where such compounds are used (Yost & Harper, 2000).
特性
IUPAC Name |
1-chloro-2-methyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c1-5-4-6(8(10,11)12)2-3-7(5)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWHJZAPIYYSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542063 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
CAS RN |
97399-46-7 |
Source


|
| Record name | 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

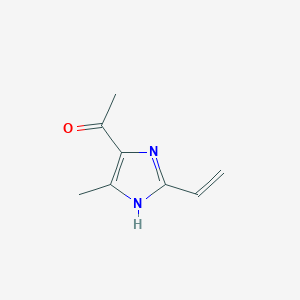

![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)
